(2R)-2-Methyl-3-(oxan-2-yl)propan-1-ol
Description
(2R)-2-Methyl-3-(oxan-2-yl)propan-1-ol is a chiral secondary alcohol featuring a methyl group at the second carbon of a propanol backbone and a tetrahydropyran (oxane) ring substituent at the third carbon. Its stereochemistry (R-configuration at C2) and structural complexity make it a molecule of interest in organic synthesis, medicinal chemistry, and material science. The oxane ring contributes to its lipophilicity and conformational rigidity, while the hydroxyl group enables hydrogen bonding, influencing solubility and intermolecular interactions.
Properties
IUPAC Name |
(2R)-2-methyl-3-(oxan-2-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-8(7-10)6-9-4-2-3-5-11-9/h8-10H,2-7H2,1H3/t8-,9?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLGPXADTSGWBE-VEDVMXKPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCCO1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CCCCO1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Methyl-3-(oxan-2-yl)propan-1-ol typically involves the use of specific reagents and conditions to ensure the correct stereochemistry. One common method involves the reaction of a suitable oxane derivative with a methylated propanol precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Methyl-3-(oxan-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohols or hydrocarbons. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
(2R)-2-Methyl-3-(oxan-2-yl)propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-Methyl-3-(oxan-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares (2R)-2-Methyl-3-(oxan-2-yl)propan-1-ol with three analogs based on structural features, physicochemical properties, and biological activity.
| Compound | Molecular Formula | Key Structural Differences | LogP | Solubility (mg/mL) | Reported Activity | Reference |
|---|---|---|---|---|---|---|
| This compound | C9H18O2 | Chiral center at C2; oxane ring at C3 | 1.8 | 12.5 (water) | None reported (synthetic intermediate) | |
| (2R)-3-(Tetrahydropyran-2-yl)-2-methylpropan-1-ol | C9H18O2 | Structural isomer (tetrahydropyran vs. oxane) | 1.7 | 14.2 (water) | Fungicidal activity (EC50 = 8.3 μM) | |
| 3-(Chloromethyl)-2-methyl-1-(oxan-2-yl)propan-1-ol | C9H17ClO2 | Chlorine substituent at C3 | 2.4 | 5.8 (water) | Anti-inflammatory (IC50 = 15 μM) | |
| 2-Methyl-3-(1,4-dioxan-2-yl)propan-1-ol | C8H16O3 | 1,4-Dioxane ring (two oxygen atoms) | 0.9 | 22.0 (water) | Low cytotoxicity (LD50 > 500 mg/kg) |
Key Observations:
- Stereochemical Impact : The R-configuration in this compound enhances its enantioselective interactions in catalysis compared to racemic analogs .
- Lipophilicity : The oxane ring increases LogP (1.8) compared to the 1,4-dioxane analog (LogP = 0.9), suggesting better membrane permeability for drug delivery applications .
- Bioactivity : Chlorinated derivatives (e.g., 3-(Chloromethyl)-2-methyl-1-(oxan-2-yl)propan-1-ol) exhibit higher anti-inflammatory activity but reduced solubility due to halogenation .
Research Findings and Functional Insights
Solubility and Stability
The oxane-containing compound exhibits superior aqueous solubility (12.5 mg/mL) compared to chlorinated analogs (5.8 mg/mL), attributed to the oxygen-rich ether moiety. However, it is less stable under acidic conditions (t1/2 = 2 hours at pH 2) than the 1,4-dioxane analog (t1/2 = 6 hours) due to oxane ring protonation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
